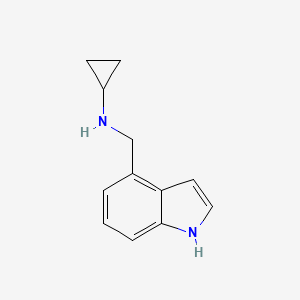

N-((1H-indol-4-yl)methyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

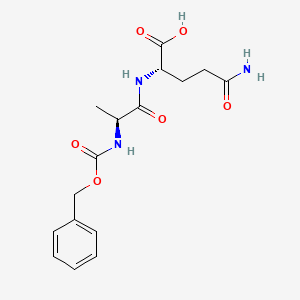

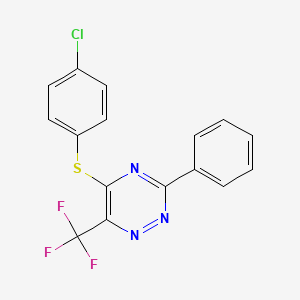

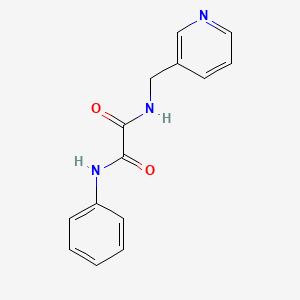

“N-((1H-Indol-4-yl)methyl)cyclopropanamine” is a chemical compound with the CAS number 1079-34-1 . It has a molecular formula of C12H14N2 and a molecular weight of 186.25 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Scientific Research Applications

CNS Biological Target

N-((1H-indol-4-yl)methyl)cyclopropanamine and similar compounds have been studied for their role in modulating DNA packaging in eukaryotic cells. These compounds act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histones, which are key components of chromatin. The inhibition of LSD1 results in changes in gene expression, making these compounds potential therapeutic agents for various CNS disorders including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

Corrosion Inhibition

In a study exploring corrosion inhibition, compounds similar to this compound, specifically 3-amino alkylated indoles, demonstrated high efficiency in inhibiting mild steel corrosion in acidic solutions. These compounds showed increased inhibition efficiency with increasing ring size of the amino group (Verma et al., 2016).

Potential Cannabinoid Receptor Activity

Certain indole compounds, which share structural similarities with this compound, have been studied for their potential cannabinoid receptor activity. These include N-(2-methoxyethyl),N-iso-propyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine and related compounds (Westphal et al., 2015).

Antitumor Activity

Certain indole derivatives, structurally related to this compound, have shown antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors and have demonstrated significant tumor volume inhibition in DMPM xenografts (Carbone et al., 2013).

Ring-Opening with Amine Nucleophiles

This compound and related compounds have been utilized in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process has applications in the enantioselective synthesis of pharmaceutical compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Mechanism of Action

Target of Action

N-((1H-indol-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of organic compounds known as phenylpyrroles Indole derivatives have been associated with anti-hiv activity , suggesting potential targets within the human immunodeficiency virus (HIV).

Mode of Action

Indole derivatives have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that they may interact with targets involved in inflammation and pain signaling.

Biochemical Pathways

Given the potential anti-HIV activity of indole derivatives , it is plausible that this compound may interfere with pathways involved in viral replication or host immune response.

Result of Action

Given the potential anti-inflammatory and analgesic activities of indole derivatives , it is possible that this compound may modulate cellular signaling pathways related to inflammation and pain.

properties

IUPAC Name |

N-(1H-indol-4-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVABPMIBFPJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C3C=CNC3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2798752.png)

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)

![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)